Trimethylenediaminetetraacetic acid
Overview
Description
Trimethylenediaminetetraacetic acid is a chelating agent that is related to the well-known ethylenediaminetetraacetic acid (EDTA). It is designed to bind metal ions, which can be useful in various applications such as metal ion sequestration and facilitating metal ion analysis in complex mixtures.
Synthesis Analysis
The synthesis of related compounds, such as N′-Methylethylenediamine-N,N,N′-triacetic acid, involves a classical carboxymethylation procedure. This compound was synthesized with a yield of 71% and isolated using cation-exchange elution techniques, which suggests that similar methods could be applicable for the synthesis of trimethylenediaminetetraacetic acid .
Molecular Structure Analysis
The molecular structure of trimethylenediaminetetraacetic acid and its related compounds is significant in determining their chelating properties. The structure allows for the formation of stable complexes with metal ions, as evidenced by the formation of very stable complexes with cupric ions and moderately stable complexes with calcium in the case of N′-methylethylenediamine-N,N,N′-triacetic acid .
Chemical Reactions Analysis
The chemical reactivity of trimethylenediaminetetraacetic acid is highlighted by its ability to form complexes with various metal ions. Stability constants for complexes with Zn2+, Cd2+, and Co2+ have been determined, showing that trimethylenediaminetetraacetic acid can effectively bind these metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethylenediaminetetraacetic acid are characterized by its protolytic equilibria and thermal effects. The standard thermodynamic characteristics of the protolytic equilibria of trimethylenediaminetetraacetic acid have been calculated using a combination of thermochemical and potentiometric data . Additionally, the heat effects of step dissociation of the acid have been determined by direct calorimetry, providing insight into its thermodynamic behavior .
Scientific Research Applications
Stability and Thermodynamic Characteristics
- Complex Formation with Metals : TMDTA shows a notable ability to form stable complexes with various metals. This includes the formation of complexes with zinc(II), cadmium(II), and cobalt(II) Gridchin, 2007.
- Thermodynamic Studies : The thermodynamic characteristics of TMDTA, including its dissociation, have been extensively studied. Such investigations help understand the stability and behavior of TMDTA in different environments Gridchin, 2008.
Environmental Impact and Remediation
- Occurrence in the Aquatic Environment : TMDTA is part of a group of aminopolycarboxylic acids which are often found in the aquatic environment due to their extensive use in industries and products Schmidt et al., 2004.
- Heavy Metal Removal : TMDTA-modified materials, like graphene oxide, have been explored for their capacity to remove heavy metals from environments, demonstrating significant adsorption capacities Madadrang et al., 2012.
Analytical Applications
- Analyzing Complex Formations : TMDTA has been used to study the enthalpy changes in the formation of complexes with metals like nickel(II), providing insights into the thermodynamics of these processes Gridchin & Gorboletova, 2008.
Nanotechnology and Material Science
- Functionalized Nanomaterials : TMDTA has been utilized in the development of nanomaterials with specialized functions, such as in the creation of graphene oxide functionalized with TMDTA for heavy metal adsorption and antimicrobial applications Carpio et al., 2014.
Spectroscopic Studies
- Spectroscopic Analysis : TMDTA's interaction with inorganic supports during the preparation of metal catalysts has been investigated using spectroscopic methods, providing valuable insights into its adsorption and catalytic behavior Ryczkowski, 2007.
properties
IUPAC Name |
2-[3-[bis(carboxymethyl)amino]propyl-(carboxymethyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O8/c14-8(15)4-12(5-9(16)17)2-1-3-13(6-10(18)19)7-11(20)21/h1-7H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQQXDPCRUGSQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9029225 | |
Record name | Trimethylenediaminetetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9029225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylenediaminetetraacetic acid | |
CAS RN |
1939-36-2 | |
Record name | PDTA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1939-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trimethylenediaminetetraacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001939362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1939-36-2 | |
Source | DTP/NCI | |
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Record name | Glycine, N,N'-1,3-propanediylbis[N-(carboxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Trimethylenediaminetetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9029225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-propylene-1,3-diylbis[N-(hydroxycarbonylmethyl)glycine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Glycine, N,N'-1,3-propanediylbis[N-(carboxymethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.621 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PROPANEDIAMINETETRAACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F6OA94EER | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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